molecular formula C16H19N3O6 B120002 9-Epimitomycin B CAS No. 13164-90-4

9-Epimitomycin B

Cat. No. B120002
CAS RN: 13164-90-4
M. Wt: 349.34 g/mol
InChI Key: UZUUQCBCWDBYCG-MMJOLYBUSA-N
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Description

Synthesis Analysis

The synthesis of 9-Epimitomycin B involves inversion at the C-9 position . The compound 10-0-Decarbamoylmitomycin D, derived from mitomycin B in two steps, was employed as the substrate for epimerization . The 10-hydroxymethyl group in this substrate was epimerized .


Molecular Structure Analysis

9-Epimitomycin B contains a total of 47 bonds, including 28 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, and various ring structures . It also contains 1 (thio-) carbamate(s) (aliphatic), and 2 ketone(s) (aliphatic) .


Chemical Reactions Analysis

The complexity of the mitomycins, including 9-Epimitomycin B, arises from the need to accommodate highly interactive functionality in a rather compact matrix . The presence of such a concentration of functional groups renders this molecule only moderately stable to bases, acid, and nucleophiles but particularly reactive in the presence of reducing agents .


Physical And Chemical Properties Analysis

9-Epimitomycin B is a purple to black solid . It is soluble in methanol (slightly) . It has a boiling point of 606.6±55.0°C at 760 mmHg and a density of 1.57±0.1 g/cm3 .

Scientific Research Applications

Antiviral and Interferon-Inducing Activities

9-Methylstreptimidone (a compound related to 9-Epimitomycin B) has demonstrated significant antiviral effects in mice infected with influenza A2 virus. It exhibits protective activity primarily through interferon induction, highlighting its potential as an antiviral agent (Saito et al., 1976).

Drug Delivery Enhancements

Innovative drug delivery systems using compounds like 9-Nitro-20(S)-camptothecin, which is structurally related to 9-Epimitomycin B, have been developed for enhanced tumor targeting and cytotoxicity. These systems use enzyme-sensitive polymeric micelles to improve drug stability and efficacy in tumor treatments (Sun et al., 2020).

Metabolic Activation in Antiviral Treatments

The nucleoside analog 9-[( 2-Hydroxy-1-(hydroxymethyl)ethoxy]-methyl)guanine, which shares a similar numbering system with 9-Epimitomycin B, has been shown to be a potent inhibitor of human cytomegalovirus. Its selective activation in infected cells makes it an effective antiviral agent (Biron et al., 1985).

Biosynthetic Pathways and Antibiotic Properties

The biosynthesis of 9-Methylstreptimidone, an antibiotic similar to 9-Epimitomycin B, reveals unique pathways in Streptomyces bacteria. Understanding these pathways is crucial for developing new antibiotics with antiviral, antifungal, and antitumor activities (Wang et al., 2013).

Nanoparticle Encapsulation for Antitumor Drugs

Polymeric nanoparticles have been used to encapsulate drugs like 9-Nitrocamptothecin, structurally related to 9-Epimitomycin B, for improved delivery in antitumor treatments. This approach significantly enhances drug solubility and controlled release, which is critical for effective cancer therapy (Derakhshandeh et al., 2007).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet .

Future Directions

The future directions of 9-Epimitomycin B research could involve further exploration of its antitumor properties, given its role as an intermediate in the formation of mitomycin B . Additionally, the potential for further investigation into its synthesis, particularly the inversion at the C-9 position, could provide valuable insights .

properties

IUPAC Name

[(4S,6S,7R,8S)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUUQCBCWDBYCG-MMJOLYBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927304
Record name (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Epimitomycin B

CAS RN

13164-90-4
Record name 9-Epimitomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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